molecular formula C24H24N4O3 B12788668 Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- CAS No. 134337-04-5

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)-

Cat. No.: B12788668
CAS No.: 134337-04-5
M. Wt: 416.5 g/mol
InChI Key: VCEPZHQCTXYJBF-UHFFFAOYSA-N
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Description

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- typically involves multiple steps, including the formation of the oxazole ring, the pyridine ring, and the attachment of the piperazine and phenoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.

    Phenoxyphenyl derivatives: Compounds containing the phenoxyphenyl group with different functional groups attached.

    Piperazine derivatives: Compounds with the piperazine ring and various substituents.

Uniqueness

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

134337-04-5

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

3-[2-[4-(4-phenoxyphenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C24H24N4O3/c29-24-28(23-22(31-24)7-4-12-25-23)18-15-26-13-16-27(17-14-26)19-8-10-21(11-9-19)30-20-5-2-1-3-6-20/h1-12H,13-18H2

InChI Key

VCEPZHQCTXYJBF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C3=C(C=CC=N3)OC2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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